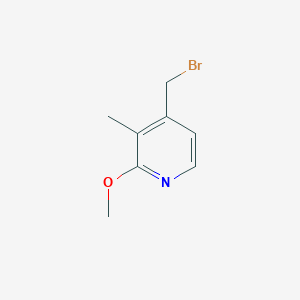
6-iodo-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C9H10IN It is a derivative of indane, featuring an iodine atom at the 6th position and an amine group at the 1st position of the indane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2,3-dihydro-1H-inden-1-amine typically involves the iodination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indane ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in a solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-iodo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form 2,3-dihydro-1H-inden-1-amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of substituted indane derivatives.
Aplicaciones Científicas De Investigación
6-iodo-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-iodo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-aminoindane: A structurally similar compound with applications in neurology and psychotherapy.
5-iodo-2-aminoindane: Another iodinated derivative with potential research applications.
2,3-dihydro-1H-inden-1-amine: The non-iodinated parent compound.
Uniqueness
6-iodo-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H10IN |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
6-iodo-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10IN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 |
Clave InChI |
CVIYADYNCIMOEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N)C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


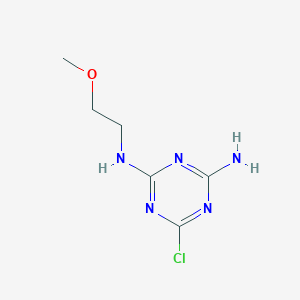
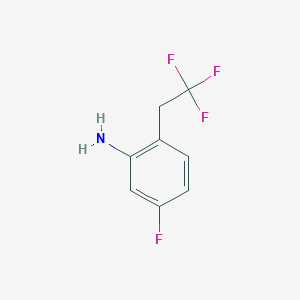
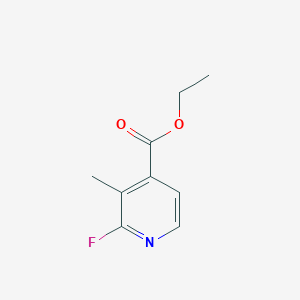
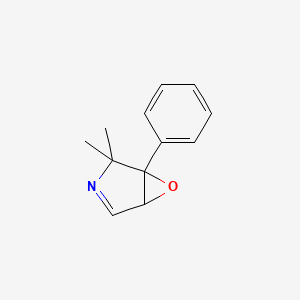
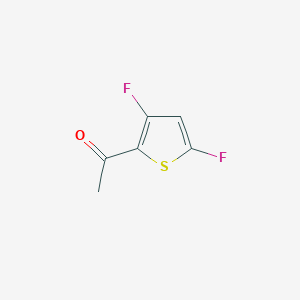
![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)
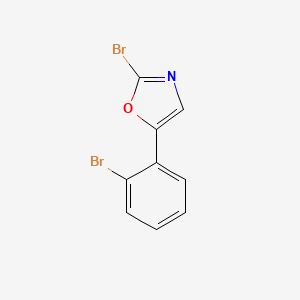



![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
